(R)-(+)-托伐普坦
概述
描述
®-(+)-Tolvaptan is a selective vasopressin V2 receptor antagonist used primarily in the treatment of conditions such as hyponatremia and autosomal dominant polycystic kidney disease. It is known for its ability to increase urine output without causing significant loss of electrolytes, making it a valuable therapeutic agent in managing fluid balance disorders .
作用机制
Target of Action
®-(+)-Tolvaptan, also known as Tolvaptan, primarily targets the vasopressin V2-receptor . Vasopressin, also known as antidiuretic hormone (ADH), is a hormone that plays a key role in maintaining osmotic balance. The V2-receptor is found in the walls of the vasculature and luminal membranes of renal collecting ducts .
Mode of Action
Tolvaptan acts as a selective and competitive antagonist at the vasopressin V2-receptor . This means it binds to the V2-receptor, blocking vasopressin from binding and exerting its effects. As a result, it inhibits the action of vasopressin, leading to an increase in urine volume and a decrease in urine osmolality . This results in a net excretion of free water, which can help correct hyponatremia (low blood sodium levels).
Biochemical Pathways
The primary biochemical pathway affected by Tolvaptan is the vasopressin-regulated water reabsorption pathway . Vasopressin normally acts on the V2-receptor to promote the reabsorption of water in the kidneys, helping to concentrate the urine and maintain body water balance. By blocking the V2-receptor, Tolvaptan disrupts this pathway, leading to increased water excretion .
Result of Action
The molecular and cellular effects of Tolvaptan’s action primarily involve changes in kidney function. By blocking the V2-receptor, Tolvaptan inhibits the reabsorption of water in the kidneys, leading to an increase in urine volume and a decrease in urine osmolality . This can help correct conditions like hyponatremia, where there is an excess of water relative to sodium in the body.
科学研究应用
®-(+)-Tolvaptan has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying selective receptor antagonism and drug-receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and water balance in cells.
Medicine: Extensively studied for its therapeutic effects in treating hyponatremia and autosomal dominant polycystic kidney disease.
Industry: Utilized in the development of new pharmaceuticals targeting vasopressin receptors.
生化分析
Biochemical Properties
®-(+)-Tolvaptan interacts with the vasopressin V2 receptor . This receptor is part of the vasopressin system, which plays a crucial role in maintaining body water homeostasis . By antagonizing the V2 receptor, ®-(+)-Tolvaptan inhibits the action of vasopressin, leading to a decrease in the reabsorption of water in the kidneys .
Cellular Effects
®-(+)-Tolvaptan has been shown to have significant effects on various types of cells. For instance, it has been reported to counteract proliferation and invasivity in human cancer cells . It also has a significant impact on cellular processes related to fluid balance. By blocking the action of vasopressin on the V2 receptor, ®-(+)-Tolvaptan increases the excretion of electrolyte-free water, which can help to correct hyponatremia .
Molecular Mechanism
The molecular mechanism of ®-(+)-Tolvaptan involves its binding to the vasopressin V2 receptor, thereby inhibiting the action of vasopressin . This leads to a decrease in the reabsorption of water in the kidneys, resulting in increased urine production and a reduction in body water content .
Temporal Effects in Laboratory Settings
In a study involving ADPKD patients, ®-(+)-Tolvaptan showed a temporal change in its renoprotective effects, which decreased after two weeks post-admission . This suggests that the effects of ®-(+)-Tolvaptan may vary over time in a laboratory setting.
Metabolic Pathways
®-(+)-Tolvaptan is involved in the vasopressin signaling pathway . By antagonizing the V2 receptor, it interferes with the action of vasopressin, a hormone that plays a crucial role in maintaining body water homeostasis .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported to the kidneys where it exerts its effects by binding to the V2 receptors located in the renal collecting ducts .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the V2 receptors located on the cell membranes of cells in the renal collecting ducts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Tolvaptan involves several key steps, starting with the preparation of the core benzazepine structure. The process typically includes:
Formation of the benzazepine ring: This is achieved through a series of cyclization reactions involving appropriate starting materials such as substituted phenylacetic acids and amines.
Introduction of the chloro and hydroxy groups: These functional groups are introduced via selective halogenation and hydroxylation reactions.
Final coupling reactions: The final steps involve coupling the benzazepine core with other aromatic rings through amide bond formation, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-(+)-Tolvaptan follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
Purification steps: Techniques such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
®-(+)-Tolvaptan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include various substituted benzazepine derivatives, which can be further modified for different applications.
相似化合物的比较
Similar Compounds
Conivaptan: Another vasopressin receptor antagonist, but it targets both V1a and V2 receptors.
Lixivaptan: Similar to ®-(+)-Tolvaptan, but with different pharmacokinetic properties.
Mozavaptan: Another V2 receptor antagonist used in the treatment of hyponatremia.
Uniqueness
®-(+)-Tolvaptan is unique due to its high selectivity for V2 receptors and its ability to increase urine output without significant electrolyte loss. This makes it particularly effective in managing conditions like autosomal dominant polycystic kidney disease, where fluid balance is crucial .
属性
IUPAC Name |
N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332136 | |
Record name | Samsca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls thus preventing water absorption. This action ultimately results in an increase in urine volume, decrease urine osmolality, and increase electrolyte-free water clearance to reduce intravascular volume and an increase serum sodium levels. Tolvaptan is especially useful for heart failure patients as they have higher serum levels of vasopressin. | |
Record name | Tolvaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
331947-66-1, 150683-30-0 | |
Record name | Tolvaptan, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolvaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Samsca | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLVAPTAN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2497LPNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-(+)-Tolvaptan exert its therapeutic effect in heart failure patients?
A: (R)-(+)-Tolvaptan is a potent and selective antagonist of vasopressin V2 receptors. By blocking the binding of vasopressin to its receptors in the kidneys, (R)-(+)-Tolvaptan prevents water reabsorption, leading to increased urine output (aquaresis) without affecting electrolyte excretion [, ]. This aquaretic effect is particularly beneficial for heart failure patients who often experience fluid overload (congestion) as a result of the body's compensatory mechanisms.
Q2: Does hypoalbuminemia in heart failure patients influence the effectiveness of (R)-(+)-Tolvaptan?
A: Research suggests that (R)-(+)-Tolvaptan may be particularly effective in heart failure patients with hypoalbuminemia (low serum albumin levels). A pilot study found that the addition of (R)-(+)-Tolvaptan to standard therapy, including low-dose loop diuretics, significantly increased urine output in heart failure patients with hypoalbuminemia compared to those without hypoalbuminemia []. This enhanced response may be attributed to the altered fluid distribution and pharmacokinetics often observed in hypoalbuminemic states.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。